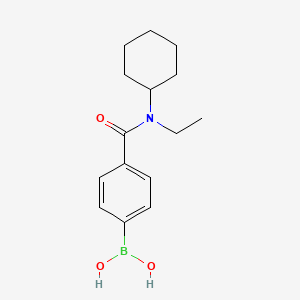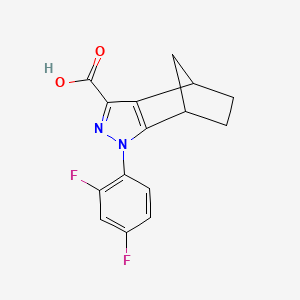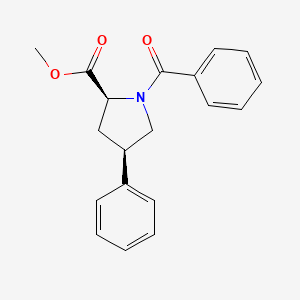
Diisopropylcyanamide-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylcyanamide-D7 is a stable isotope reagent identified by the CAS number 70266-46-5. It is chemically known as this compound and has a molecular formula of C₇D₁₄N₂ with a molecular weight of 140.29 g/mol . This compound is used in various analytical method developments, method validations, and quality control applications .
準備方法
Synthetic Routes and Reaction Conditions
Diisopropylcyanamide-D7 can be synthesized through the reaction of disodium cyanamide with isopropyl halides under controlled conditions . The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and requires a catalyst to facilitate the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid contamination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques like distillation and recrystallization .
化学反応の分析
Types of Reactions
Diisopropylcyanamide-D7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, reduction may yield amines, and substitution may yield various alkylated derivatives .
科学的研究の応用
Diisopropylcyanamide-D7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for method development and validation.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its stable isotope labeling.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and in quality control processes.
作用機序
The mechanism of action of Diisopropylcyanamide-D7 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace and study biochemical processes .
類似化合物との比較
Similar Compounds
Diisopropylcyanamide: Similar in structure but lacks the deuterium labeling.
N,N-Diisopropylcyanamide: Another variant with slight structural differences.
Cyanamide: A simpler compound with a similar functional group.
Uniqueness
Diisopropylcyanamide-D7 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct advantages in tracing and studying chemical and biological processes, offering insights that are not possible with non-labeled compounds .
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
140.29 g/mol |
IUPAC名 |
bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3/i1D3,2D3,3D3,4D3,6D,7D |
InChIキー |
DGCUISYKMONQDH-MFVRGKIVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C#N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)N(C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)












